2-Methyl-4H-imidazol-4-one
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
110064-77-2 |
|---|---|
Molecular Formula |
C4H4N2O |
Molecular Weight |
96.09 g/mol |
IUPAC Name |
2-methylimidazol-4-one |
InChI |
InChI=1S/C4H4N2O/c1-3-5-2-4(7)6-3/h2H,1H3 |
InChI Key |
TUYLBWPJHXNJBM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=O)C=N1 |
Origin of Product |
United States |
Historical Development of 4h Imidazol 4 One Chemistry and Its Structural Significance
The chemistry of imidazolones, a class of five-membered heterocyclic compounds containing two nitrogen atoms and a ketone group, has a rich history intertwined with the broader development of heterocyclic chemistry. researchgate.net The 4H-imidazol-4-one scaffold, specifically, is one of several possible isomers and has garnered significant attention for its presence in natural products and its versatile applications in medicine and agriculture. researchgate.netrsc.org
The structural significance of the 4H-imidazol-4-one ring lies in its unique combination of features. It is a non-aromatic, five-membered heterocycle that can act as a bioisostere for amide bonds, meaning it can mimic the spatial arrangement and electronic properties of an amide linkage within a larger molecule, such as a peptide. nih.gov This ability to lock a peptide backbone into a specific conformation is of great interest in drug design. nih.gov The core structure consists of a dihydroimidazoline ring, and depending on the position of the double bond, can be classified as 2-imidazoline, 3-imidazoline, or 4-imidazoline. researchgate.net The presence of both hydrogen bond donors and acceptors, along with its rigid framework, allows for specific interactions with biological targets. researchgate.netnih.gov
Importance of 2 Methyl 4h Imidazol 4 One As a Core Scaffold and Research Subject
2-Methyl-4H-imidazol-4-one, as a specific derivative, is a pivotal research subject. The methyl group at the 2-position provides a simple yet crucial substitution that influences the molecule's electronic properties and reactivity. This compound and its related structures are recognized as privileged scaffolds in medicinal chemistry, meaning they are molecular frameworks that are frequently found in biologically active compounds. researchgate.net
The importance of this scaffold is underscored by its role as a precursor in the synthesis of more complex molecules. For instance, research has demonstrated the synthesis of (5Z)-2-alkylthio-5-arylmethylene-1-methyl-1,5-dihydro-4H-imidazol-4-one derivatives starting from a 1-methyl-2-thiohydantoin scaffold, which is conceptually related to the 2-methyl-imidazolone core. mdpi.com These synthetic routes allow for the introduction of diverse functional groups at various positions on the imidazolone (B8795221) ring, enabling the creation of large libraries of compounds for screening. mdpi.com The 1,5-dihydro-4H-imidazol-4-one scaffold has been identified as a selective antagonist for chemokine receptor CXCR2, which is implicated in cancer metastasis. nih.gov
Interactive Table 1: Selected Research on Imidazolone Derivatives
| Derivative Class | Starting Material | Key Reaction Type | Application/Significance |
| 2-Alkylthio-5-arylmethylene-1-methyl-1,5-dihydro-4H-imidazol-4-ones | 1-Methyl-2-thiohydantoin | Knoevenagel condensation, S-alkylation | Investigated as potential protein kinase inhibitors. mdpi.com |
| 2-Alkoxy-4H-imidazol-4-ones | Iminophosphorane | Aza-Wittig reaction | Synthesis of alkoxy-substituted imidazolones. researchgate.netresearchgate.net |
| 1,5-Dihydro-4H-imidazol-4-one derivatives | (S)-2-amino-2-phenylacetamide | Pharmacophore-based design | Development of selective CXCR2 antagonists for anticancer research. nih.gov |
| (4H)‐Imidazol‐4‐ones from α-Amino Acids | Phenylalanine, Tyrosine | Cyclocondensation | Synthesis of imidazolones with antioxidant activities. researchgate.net |
Current Research Landscape and Key Challenges in Imidazolone Chemistry
Classical and Established Synthetic Routes to the 4H-Imidazol-4-one Ring System
Traditional methods for constructing the 4H-imidazol-4-one ring system have historically relied on cyclocondensation and ring-closing reactions. These foundational approaches have been instrumental in providing access to a wide array of imidazolone derivatives.
Cyclocondensation Reactions in Imidazolone Synthesis
Cyclocondensation reactions are a cornerstone in the synthesis of imidazolones, involving the formation of the heterocyclic ring from two or more components in a single step. nih.gov These reactions often involve the condensation of a compound containing an amine or amide with a carbonyl-containing species.
One of the earliest reported methods involves the reaction of an orthoester with an α-amino amide. nih.gov In this process, the amine group of the α-amino amide attacks the orthoester, leading to an α-imino amide intermediate in situ. This intermediate then undergoes cyclization to yield the 4H-imidazol-4-one ring. nih.gov This reaction is typically promoted by heat or acid catalysis to achieve good yields. nih.gov
Another classical cyclocondensation approach is the reaction of a diketone with an amidine or guanidine. nih.gov This method is particularly useful for synthesizing 5,5-disubstituted imidazol-4-ones. The reaction proceeds under basic conditions, forming a di-imine intermediate that subsequently cyclizes to a 5-hydroimidazole. A final 1,5-dialkyl migration step affords the desired imidazol-4-one product. nih.gov
The Debus-Radziszewski imidazole (B134444) synthesis, a well-known multicomponent reaction, can also be adapted to produce imidazolone derivatives. researchgate.net This reaction typically involves a dicarbonyl compound, an aldehyde, and ammonia (B1221849). By modifying the starting materials, this versatile reaction can be guided towards the formation of the imidazolone core.
More recent examples of cyclocondensation reactions include the one-pot, three-component synthesis of complex imidazolones from a pyrazole-4-carbaldehyde derivative, glycine, and various isothiocyanate derivatives. rcsi.science Similarly, chiral 2,3-dihydro-4H-imidazol-4-ones have been synthesized via the cyclocondensation of N-silyl iminoesters and N-unprotected ketimines using a chiral phosphoric acid catalyst. acs.org This enantioselective reaction demonstrates high yields and excellent enantioselectivities. acs.org
A four-component reaction has also been described for the synthesis of sulfonyl-imidazolone derivatives, reacting sodium arylsulfinates, trichloroacetonitrile, benzylamines, and acetylenedicarboxylates at room temperature in water. researchgate.net
Ring-Closing Reactions for Imidazolone Formation
Ring-closing reactions, where a pre-formed linear precursor is cyclized to form the heterocyclic ring, represent another major strategy for imidazolone synthesis. These reactions are often characterized by their intramolecular nature.
A notable example is the cyclization of N-monosubstituted-N'-propargyl ureas. This method utilizes an alkali metal base, such as sodium methoxide, as a catalyst to induce cyclization and rearrangement, leading to the formation of 1,4,5-substituted-2-imidazolones. google.com The reaction is typically carried out in a suitable solvent like benzene (B151609) at reflux temperatures. google.com
The conversion of thiohydantoins to 2-aminoimidazol-4-ones is another effective ring-closing strategy. nih.gov This transformation can be achieved in a one-pot, two-step procedure using tert-butylhydroperoxide (TBHP) and aqueous ammonia. The TBHP oxidizes the sulfur of the thiohydantoin to a sulfinic acid intermediate, which is then displaced by ammonia to form the desired product. nih.gov
Gold-catalyzed 5-exo-dig cyclization of propargyl ureas anchored on a solid support provides an efficient route to imidazolidinones, which can subsequently be converted to imidazolones. mdpi.com This method proceeds under mild conditions and highlights the utility of solid-phase synthesis in facilitating product isolation. mdpi.com
Modern and Sustainable Synthetic Approaches for this compound Derivatives
In recent years, a significant focus has been placed on developing more efficient, selective, and environmentally friendly methods for synthesizing imidazolones. These modern approaches often employ catalysis and adhere to the principles of green chemistry.
Catalytic Strategies in Imidazolone Synthesis
Catalysis plays a pivotal role in modern organic synthesis, and the preparation of imidazolones is no exception. A variety of catalytic systems have been developed to improve the efficiency and selectivity of imidazolone formation.
Heterogeneous catalysis offers the advantage of easy catalyst separation and recycling. For instance, palladium nanoaggregates stabilized on an alumina (B75360) matrix ([Pd/Al2O3]) have been successfully employed as a reusable heterogeneous nanocatalyst for the acceptorless dehydrogenative condensation of N,N'-disubstituted ureas and 1,2-diols to produce imidazolones. acs.orgacs.org This method is atom-economical and generates only hydrogen and water as byproducts. acs.org The reaction conditions typically involve heating in a solvent like o-xylene (B151617) or dibutyl ether. acs.org
Homogeneous catalysis has also been extensively explored. Chiral phosphoric acid has been used as an organocatalyst for the asymmetric cyclocondensation of N-silyl iminoesters and N-unprotected ketimines, affording chiral 2,3-dihydro-4H-imidazol-4-ones with high enantioselectivity. acs.org
Fluoroboric acid-derived catalyst systems, such as HBF4–SiO2, have proven effective in both three-component and four-component reactions to synthesize tri- and tetrasubstituted imidazoles, which can be precursors to imidazolones. rsc.org These catalysts are often recyclable, adding to the sustainability of the process. rsc.org
Gold catalysts, such as AuCl, have been utilized in the cyclization of propargyl ureas to form imidazolidinones, which can be further transformed into imidazolones. mdpi.com Copper-catalyzed oxidation of in situ generated copper–N-heterocyclic carbenes using air as the oxidant also provides a route to imidazolidinones and imidazolones under mild conditions. acs.org
| Catalyst System | Reactants | Product Type | Key Features |
| [Pd/Al2O3] | N,N'-disubstituted ureas, 1,2-diols | Imidazolones | Heterogeneous, reusable, atom-economical acs.orgacs.org |
| Chiral Phosphoric Acid | N-silyl iminoesters, N-unprotected ketimines | Chiral 2,3-dihydro-4H-imidazol-4-ones | Enantioselective, high yields acs.org |
| HBF4–SiO2 | Diketone, aldehyde, ammonium (B1175870) salts, amines | Tri- and tetrasubstituted imidazoles | Recyclable, controls selectivity rsc.org |
| AuCl | Propargyl ureas | Imidazolidinones | Mild conditions, solid-phase compatible mdpi.com |
| Copper/Air | N-heterocyclic carbenes | Imidazolidinones, Imidazolones | Mild oxidation, uses air as oxidant acs.org |
Green Chemistry Principles in the Preparation of Imidazolones
The principles of green chemistry are increasingly being integrated into the synthesis of imidazolones to minimize environmental impact. This includes the use of safer solvents, atom-economical reactions, and renewable resources.
Acceptorless dehydrogenative (AD) reactions are particularly noteworthy as they are atom-economical, avoid the need for stoichiometric reagents, and produce only hydrogen and water as byproducts. acs.org The palladium-catalyzed synthesis of imidazolones from ureas and 1,2-diols is a prime example of this green approach. acs.org
The use of water as a solvent is another key aspect of green chemistry. A four-component reaction for the synthesis of sulfonyl-imidazolone derivatives has been successfully carried out in water at room temperature, offering a significant environmental advantage over traditional organic solvents. researchgate.net
Multicomponent reactions (MCRs) are inherently atom-economical and efficient, as they combine three or more reactants in a single step to form a complex product, thereby reducing the number of synthetic steps and waste generation. researchgate.netrsc.org The synthesis of imidazolone derivatives via MCRs aligns well with the principles of green chemistry. researchgate.netresearchgate.net
Strategies for Derivatization and Functionalization of the this compound Core
Once the this compound core is synthesized, it can be further modified to create a diverse library of compounds with potentially unique properties. Derivatization strategies often target the various reactive sites on the imidazolone ring.
For instance, the exocyclic methylene (B1212753) group at the 5-position is a common site for functionalization. (1-Alkyltetrahydroquinolin-8-yl)methylidene-1H-imidazol-5(4H)-ones can undergo a spirocyclization reaction promoted by SnCl4 to form spirocyclic julolidine (B1585534) derivatives. bohrium.com
The nitrogen atoms of the imidazolone ring can also be functionalized. For example, 2-thioxo-5-phenylmethylidene-4-imidazolidinone can undergo both N-alkylation and S-alkylation to produce 2-alkylthio-3-alkyl-5-phenylmethylidene-4H-imidazol-4-ones. researchgate.net
Furthermore, the synthesis of complex imidazolone derivatives often involves the use of pre-functionalized building blocks. For example, the reaction of 2,6-dimethylaniline (B139824) with thiourea (B124793) can be used to synthesize 3-(2,6-dimethylphenyl)-2-mercapto-3,5-dihydro-4H-imidazol-4-one. The mercapto group in this derivative can then undergo further reactions, such as oxidation to disulfides or sulfonic acids.
The synthesis of 4H-Imidazol-4-one, 3,5-dihydro-3-(2-methoxy-4-nitrophenyl)-5-((4-methoxyphenyl)methylene)-2-phenyl- involves multi-step reactions starting from imidazole derivatives and utilizing reagents like sodium hydride or potassium carbonate in solvents such as dimethylformamide. smolecule.com This highlights how complex substituents can be introduced to the imidazolone scaffold.
Regioselective Substitutions on the Imidazolone Ring
Regioselective substitution is crucial for creating a library of imidazolone derivatives with diverse functionalities, which is essential for structure-activity relationship studies. The imidazolone ring presents multiple sites for substitution, and controlling the regioselectivity of these reactions is a key challenge.
One strategy for achieving regioselectivity involves the use of pre-functionalized starting materials. For example, starting with 2,4-dibromo-1-methyl-5-nitro-1H-imidazole, regioselective Suzuki-Miyaura coupling reactions can be performed. Studies have shown that the C-4 position is more reactive towards coupling with phenylboronic acid in the presence of a palladium catalyst. nih.gov This allows for the selective introduction of an aryl group at this position. Subsequent reaction at the C-2 position can then be carried out under different conditions to achieve bis-substitution with different aryl groups. nih.gov
Another approach to regioselective functionalization is through directed C-H activation. While specific examples for this compound are not abundant in the literature, the principles of directed metalation and C-H functionalization are widely applicable to heterocyclic systems. For instance, in related imidazole systems, directing groups can be used to achieve selective arylation at specific positions on the imidazole ring. researchgate.net
The synthesis of 1,5-disubstituted-2-imidazolones can be achieved through the cyclization of N-monosubstituted-N'-propargyl ureas under basic conditions. google.com This reaction proceeds with a concomitant double-bond isomerization to yield the desired imidazolone. The substituents at the N-1 and C-5 positions are determined by the choice of the starting propargyl urea. google.com
The following table summarizes some examples of regioselective substitutions on the imidazole ring system, which can be conceptually applied to the this compound scaffold.
| Starting Material | Reagents and Conditions | Product | Reference |
| 2,4-dibromo-1-methyl-5-nitro-1H-imidazole | Phenylboronic acid, Pd(PPh₃)₄, Na₂CO₃, DME/EtOH/H₂O | 2-bromo-1-methyl-5-nitro-4-phenyl-1H-imidazole | nih.gov |
| 1-aryl-1H-imidazoles | Aryl iodides or bromides, Pd(OAc)₂, AsPh₃, CsF, DMF | 1,5-diaryl-1H-imidazoles | researchgate.net |
| N-monosubstituted-N'-propargyl ureas | Sodium methoxide, Toluene, Reflux | 1,5-substituted-2-imidazolones | google.com |
Synthesis of Complex Imidazolone Architectures
The imidazolone core can be incorporated into more complex, fused heterocyclic systems, leading to novel molecular architectures with potentially enhanced biological activities. The synthesis of these fused systems often involves multi-step sequences or elegant one-pot strategies.
An example of the synthesis of complex fused imidazolones is the preparation of (Z)-2-arylideneimidazo[1,2-a]pyridinones and (Z)-2-arylidenebenzo[d]imidazo[2,1-b]thiazol-3-ones. nih.gov These compounds are synthesized using an organocatalyzed umpolung addition. This method allows for molecular diversity and the creation of analogs of natural products like aurones. nih.gov
Another approach involves the synthesis of imidazole-fused nitrogen-bridgehead heterocycles. For example, imidazo[1,2-a]pyridine-based heterocycles can be synthesized with high selectivity and in good yields using porcine pancreatic lipase (B570770) (PPL) as a biocatalyst. rsc.org This enzymatic approach offers a green and efficient alternative to traditional chemical methods.
The Vilsmeier-Haack reagent has been utilized to introduce a formyl group onto a pre-existing imidazo[2,1-b]thiazole (B1210989) core. chemmethod.com This formylated intermediate can then be condensed with various amines to form Schiff bases, which are subsequently cyclized to new imidazolone and oxazepine derivatives fused to the imidazo[2,1-b]thiazole system. chemmethod.com
A (4+1)-annulation reaction of arylidene heterocyclic N-fused imidazolones with an α-carbonyl sulfoxonium ylide has been developed to synthesize heterocyclic-fused furans and dihydrofurans. bohrium.com This reaction demonstrates the utility of the imidazolone skeleton as a functional substrate for constructing complex polycyclic systems. bohrium.com
The table below presents some examples of complex imidazolone architectures and their synthetic strategies.
| Fused System | Synthetic Strategy | Key Features | Reference |
| (Z)-2-Arylideneimidazo[1,2-a]pyridinones | Organocatalyzed umpolung addition | Molecular diversity, analogs of natural aurones | nih.gov |
| Imidazo[1,2-a]pyridine derivatives | Porcine pancreatic lipase (PPL) catalyzed C-N bond formation | Biocatalysis, high selectivity, good to excellent yields | rsc.org |
| Imidazolone-fused imidazo[2,1-b]thiazoles | Vilsmeier-Haack formylation followed by condensation and cyclization | Multi-step synthesis, formation of new heterocyclic rings | chemmethod.com |
| Heterocyclic-fused furans and dihydrofurans | (4+1)-Annulation with an α-carbonyl sulfoxonium ylide | Use of imidazolone as a functional substrate, product scaffold diversity | bohrium.com |
Prototropic Tautomerism and Isomerization Dynamics in 4H-Imidazol-4-one Systems
Prototropic tautomerism, the migration of a proton, is a key characteristic of imidazolones. In the case of this compound, several tautomeric forms can exist in equilibrium. These include the 4H-imidazol-4-one form, the 5H-imidazol-5-one form, and the hydroxy-imidazole form (enol). The relative stability and interconversion of these tautomers are influenced by various factors, most notably the solvent environment.
The solvent plays a crucial role in determining the predominant tautomeric form of imidazolone systems. Polar solvents can stabilize more polar tautomers through hydrogen bonding and dipole-dipole interactions. For instance, in polar protic solvents like water or methanol, the keto form of similar cyclic systems is often favored, as the solvent can effectively solvate the carbonyl group and the N-H proton. researchgate.netresearchgate.net In contrast, nonpolar solvents tend to favor the less polar enol form, which can be stabilized by intramolecular hydrogen bonding. researchgate.net
The equilibrium between tautomers is also affected by the solvent's ability to disrupt intramolecular hydrogen bonds. researchgate.net In solvents like dimethyl sulfoxide (B87167) (DMSO), which are highly polar and can act as hydrogen bond acceptors, the intramolecular hydrogen bond of the enol form can be disrupted, leading to a shift in the equilibrium. researchgate.net The dielectric constant of the solvent also plays a role, with higher dielectric constants generally stabilizing the more polar tautomer. researchgate.net
| Solvent Property | Effect on Tautomeric Equilibrium | Favored Tautomer |
|---|---|---|
| Polar Protic (e.g., Water, Methanol) | Stabilizes polar tautomers through hydrogen bonding. | Keto form often favored. researchgate.netresearchgate.net |
| Nonpolar (e.g., Cyclohexane) | Favors less polar tautomers and intramolecular hydrogen bonding. | Enol form may be favored. researchgate.net |
| Polar Aprotic (e.g., DMSO) | Can disrupt intramolecular hydrogen bonds and stabilize polar forms. | Equilibrium can be shifted. researchgate.net |
| High Dielectric Constant | Stabilizes more polar tautomers through electrostatic interactions. | Keto form often favored. researchgate.net |
Computational studies, often employing density functional theory (DFT), are valuable tools for investigating the relative stabilities and interconversion energy barriers of tautomers. nih.govnih.gov For related systems like 1,5,6,7-tetrahydro-4H-indazol-4-ones, computational methods have been successfully used to determine the most stable tautomer, with results that align with experimental data. nih.govnih.gov These studies calculate the energies of the different tautomeric forms and the transition states connecting them.
In general, the hydroxy-imidazole (enol) form, where the heterocyclic ring loses its aromaticity, is found to be energetically unfavorable. nih.gov The energy difference between the various N-H tautomers is often small, and the most stable form can depend on the substitution pattern. nih.gov For instance, in some substituted indazolones, the 2H-tautomer is computationally and experimentally found to be more stable than the 1H-tautomer. nih.gov Similar computational approaches could be applied to this compound to predict its tautomeric preferences and the energy barriers for their interconversion.
Reactivity of the Imidazolone Carbonyl Group (C=O)
The carbonyl group at the C-4 position is a primary site of reactivity in this compound, making it susceptible to attack by nucleophiles.
The carbonyl carbon of this compound is electrophilic and can undergo nucleophilic addition reactions. masterorganicchemistry.com This can involve a variety of nucleophiles, such as amines, alcohols, and organometallic reagents. nih.govyoutube.com The reaction is often initiated by the attack of the nucleophile on the carbonyl carbon, leading to a tetrahedral intermediate. youtube.com
Condensation reactions are also a common feature of imidazolone chemistry. For example, the synthesis of various (4H)-imidazol-4-ones can be achieved through the condensation of α-amino amides with orthoesters or the condensation of diketones with amidines. nih.gov These reactions highlight the ability of the carbonyl group, or its precursors, to participate in cyclization and condensation pathways. The reaction of this compound with primary amines can lead to the formation of imines or related condensation products.
Information on the specific oxidation and reduction of this compound is limited. However, the synthesis of related 2-aminoimidazol-4-ones from thiohydantoins involves an oxidative step using reagents like tert-butylhydroperoxide (TBHP) to facilitate the removal of a sulfur group. nih.gov This suggests that the imidazolone ring system can be subjected to oxidative conditions.
Reactivity of the Imidazole Nitrogen Atoms (N-1, N-3)
The imidazole ring of this compound contains two nitrogen atoms, N-1 and N-3, which possess nucleophilic character. The reactivity of these nitrogens is influenced by the electronic effects of the methyl and carbonyl groups.
The N-1 and N-3 positions can be involved in alkylation, acylation, and other electrophilic substitution reactions. The lone pair of electrons on the nitrogen atoms can attack electrophiles, leading to the formation of N-substituted derivatives. The relative reactivity of N-1 versus N-3 would depend on steric hindrance and the electronic environment. In related imidazole systems, the nitrogen atom further from the electron-withdrawing group is often more nucleophilic. wikipedia.org In the case of this compound, the N-3 nitrogen is adjacent to the carbonyl group, which may reduce its nucleophilicity compared to the N-1 nitrogen.
The synthesis of various imidazolone derivatives often involves reactions at the nitrogen positions. For example, the condensation of amino esters with cyanamides or guanidines to form imidazol-4-ones inherently involves the reactivity of nitrogen nucleophiles. nih.gov
N-Alkylation and Acylation Reactions
The nitrogen atoms within the imidazolone ring are primary sites for electrophilic attack, leading to N-alkylated and N-acylated products. The regioselectivity of these reactions is often influenced by the reaction conditions and the nature of the electrophile.
N-alkylation of imidazole and its derivatives can be achieved through various methods, including phase-transfer catalysis. researchgate.net For instance, the alkylation of imidazole with n-bromoalkanes can be performed using a phase-transfer catalyst like tetrabutylammonium (B224687) iodide (TBAI) in a benzene/KOH system. researchgate.net Similarly, solid-liquid phase-transfer catalysis in the absence of a solvent has been employed for the N-alkylation of imidazole and related heterocycles. researchgate.net These methods generally provide good to excellent yields of N-alkylated products. researchgate.netbeilstein-journals.org The choice of the alkylating agent and the reaction conditions can influence the outcome, sometimes leading to the formation of imidazolium (B1220033) salts as byproducts. researchgate.net
Acylation reactions, on the other hand, introduce an acyl group onto the nitrogen atom. Acidic chlorides, for example, can react with imidazoles to yield 1-acylated derivatives, often in quantitative yields. researchgate.net The reactivity of the imidazolone nucleus towards acylation is a key step in the synthesis of various biologically active molecules.
It is important to note that in systems like 2-pyridones and 2(1H)-quinolinones, alkylation can result in a mixture of both N- and O-alkylated products. nih.gov The regioselectivity between N- and O-alkylation can be controlled by the choice of the base and solvent. For example, using an alkali salt of 2-pyridone in DMF tends to favor N-alkylation, whereas employing a silver salt in benzene can lead exclusively to the O-alkylated product. nih.gov While not directly on this compound, these principles are often applicable to related heterocyclic systems.
| Reactant | Reagent | Conditions | Product | Yield | Reference |
| Imidazole | n-Bromoalkane | Benzene/KOH/TBAI | 1-Alkylimidazole | Good | researchgate.net |
| Imidazole | Alkyl halide | Solid-liquid PTC, no solvent | N-Alkylimidazole | - | researchgate.net |
| Imidazole | Acidic chloride | - | 1-Acylimidazole | Quantitative | researchgate.net |
| 2-Methyl-2-imidazoline | Organic halide | No solvent | 1-Alkyl-2-methyl-2-imidazoline | Good to excellent | researchgate.net |
| Imidazole | Cyclic MBH acetates | Toluene, reflux | N-Allyl-substituted imidazole | 65% | beilstein-journals.org |
Ring-Opening and Rearrangement Reactions of Imidazolone Frameworks
The imidazolone ring, while relatively stable, can undergo ring-opening and rearrangement reactions under specific conditions. These transformations are valuable for accessing different heterocyclic scaffolds.
Acid-Catalyzed Ring Opening Processes
Acid-catalyzed ring-opening is a common reaction for various heterocyclic compounds, including epoxides and azirines. rsc.orgkhanacademy.org In the case of epoxides, the reaction is initiated by the protonation of the epoxide oxygen, making the ring more susceptible to nucleophilic attack. khanacademy.org The nucleophile then attacks the more substituted carbon, leading to the opening of the ring. khanacademy.org
While direct studies on the acid-catalyzed ring opening of this compound are not extensively detailed in the provided results, the principles can be inferred from related systems. For instance, the degradation of the drug antazoline, which contains an imidazoline (B1206853) ring, is pH-dependent. researchgate.net In highly acidic media (pH 0-2), the degradation mechanism is complex and involves the formation of a primary degradation product through ring opening. researchgate.net Similarly, the rearrangement of an oxazolone (B7731731) ring upon the addition of an amine, which proceeds through a ring-opened diamide (B1670390) intermediate, is a key method for producing substituted imidazol-4-ones. nih.gov This process is initiated by the nucleophilic attack of a primary amine, which opens the oxazolone ring. nih.gov
Photochemical Ring Transformations
Photochemical reactions can induce unique transformations in heterocyclic systems that are not achievable through thermal methods. An unexpected photochemical transformation has been observed in imidazole derivatives containing a 5-hydroxy-2-methyl-4H-pyran-4-one moiety. researchgate.net UV irradiation of these compounds leads to the transformation of the 3-hydroxypyran-4-one moiety followed by cyclization involving the imidazole ring, resulting in the formation of imidazo[1,5-a]pyridine-5,8-dione derivatives. researchgate.net This indicates that the imidazole ring can participate in complex photochemical rearrangements.
Rearrangement Mechanisms (e.g., Dimroth-type rearrangements)
The Dimroth rearrangement is a well-known isomerization reaction in heterocyclic chemistry where an endocyclic and an exocyclic heteroatom switch places. wikipedia.orgresearchgate.net This rearrangement is typically observed in certain 1,2,3-triazoles and 1-alkyl-2-iminopyrimidines. wikipedia.org The reaction often proceeds through a ring-opening step to form an intermediate that can then re-close to yield the rearranged product. wikipedia.org The driving force for the rearrangement is often the greater stability of the product. researchgate.net
While the classic Dimroth rearrangement involves triazoles and pyrimidines, similar types of rearrangements can occur in other heterocyclic systems. researchgate.net For instance, a Dimroth-type N/S-interchange has been reported in the acid-induced rearrangement of N-aminothioglycolurils to form 2-hydrazonoimidazo[4,5-d]thiazolones. nih.gov A plausible mechanism for this involves the ring opening of the imidazolidinethione ring upon acid treatment, followed by recyclization involving the sulfur atom. nih.gov Factors such as pH and substituents can influence the rate and outcome of Dimroth-type rearrangements. researchgate.net
Electrochemical Behavior and Redox Properties of this compound Systems
The electrochemical properties of imidazole derivatives are of interest for applications such as corrosion inhibition. While specific data for this compound is not provided, studies on related compounds like 2-amino-4-methyl-thiazole and methyl 4-(((1-H-benzo[d]imidazol-2-yl)methyl)thio)methyl)benzoate offer insights into the potential electrochemical behavior.
Quantum chemical studies on 2-amino-4-methyl-thiazole show that the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are primarily located on the diazonium group and the aromatic ring. researchgate.net These sites are most likely involved in the interaction with metal surfaces through electron donation and back-donation. researchgate.net The energy of these frontier orbitals (EHOMO and ELUMO) and the energy gap (ΔE) are important parameters in determining the reactivity and inhibition efficiency of such molecules. researchgate.net A low energy gap is indicative of favorable interactions with the environment. researchgate.net
The adsorption of these molecules onto a metal surface can occur through a combination of physisorption (electrostatic interactions) and chemisorption (charge sharing or transfer). researchgate.net The Gibbs free energy of adsorption (ΔG0ads) can indicate the spontaneity of the process and the nature of the adsorption. researchgate.netresearchgate.net
| Compound | EHOMO (eV) | ELUMO (eV) | ΔE (eV) | Reference |
| Methyl 4-(((1-H-benzo[d]imidazol-2-yl)methyl)thio)methyl)benzoate | - | - | 4.478 | researchgate.net |
Spectroscopic and Advanced Analytical Characterization for Elucidating 2 Methyl 4h Imidazol 4 One Structure and Dynamics
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Dynamic Studies
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of 2-Methyl-4H-imidazol-4-one, offering detailed information about the chemical environment of individual atoms.
Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are fundamental tools for the initial structural characterization of this compound and its analogs.
In the ¹H NMR spectrum, the methyl group protons of a related compound, 7-chloro-2-methyl-4H-benzo[d] rsc.orgscience.gov-oxazine-4-one, appear as a characteristic singlet at approximately δ 2.53 ppm. gsconlinepress.com Aromatic protons in derivatives can show signals in the range of δ 6.87-8.09 ppm, while the NH proton of the imidazole (B134444) ring may appear as a singlet at around δ 13.00 ppm, confirming the ring structure. researchgate.net The chemical shifts are influenced by the solvent and the specific substituents on the imidazole ring. For instance, in a 1-(furan-2-yl)methyl)-4,5-diphenyl-2-(p-tolyl)-1H-imidazole, aromatic proton signals were observed in the region of 7.14-8.53 ppm. nih.gov
The ¹³C NMR spectrum provides information about the carbon framework. In a derivative, the C=N carbon of the imidazole ring can show a signal around 156.02 ppm. nih.gov The chemical shifts of the imidazole ring carbons, particularly C4 and C5, are sensitive to the tautomeric state of the ring. nih.gov For example, in 7-chloro-2-methyl-quinazolin-4(3H)-one, the methyl carbon appears at δ 23.10 ppm, while the carbonyl carbon is observed at δ 161.20 ppm. gsconlinepress.com
Interactive Table: Representative ¹H and ¹³C NMR Chemical Shifts for Imidazole Derivatives
| Compound Moiety | Proton (¹H) Chemical Shift (ppm) | Carbon (¹³C) Chemical Shift (ppm) |
|---|---|---|
| Methyl Group (CH₃) | ~2.5 | ~23 |
| Aromatic Protons (Ar-H) | 6.8 - 8.5 | 114 - 153 |
| Imidazole NH | ~13.0 | - |
| Imidazole C=N | - | ~156 |
Two-dimensional (2D) NMR techniques are indispensable for unambiguously assigning ¹H and ¹³C signals and establishing the connectivity between atoms in this compound and its derivatives. wikipedia.orgwalisongo.ac.id
Correlation Spectroscopy (COSY): This experiment identifies protons that are coupled to each other, typically through two or three bonds. wikipedia.orgsdsu.edu It is crucial for tracing out the spin systems within the molecule and confirming the proximity of protons.
Heteronuclear Single Quantum Coherence (HSQC): HSQC correlates directly bonded ¹H and ¹³C nuclei. wikipedia.orgsdsu.edu This allows for the direct assignment of the carbon atom to its attached proton(s), greatly simplifying the interpretation of the ¹³C spectrum.
These 2D NMR methods, when used in combination, provide a comprehensive picture of the molecular structure, confirming the atomic connections and helping to elucidate the stereochemistry of more complex derivatives.
Variable temperature (VT) NMR spectroscopy is a powerful tool for investigating dynamic processes such as conformational changes and tautomerism in molecules like this compound. scielo.br By recording NMR spectra at different temperatures, it is possible to observe changes in the chemical shifts, coupling constants, and line shapes of the signals. researchgate.netresearchgate.net
For molecules that exist as a mixture of conformers or tautomers at room temperature, the NMR spectrum may show broad signals or an average of the signals for the different species. scielo.br Lowering the temperature can slow down the rate of interconversion, leading to the sharpening of signals and, in some cases, the resolution of distinct signals for each species. scielo.br Conversely, increasing the temperature can cause the signals to coalesce as the interconversion becomes faster on the NMR timescale. scielo.br This allows for the determination of the thermodynamic parameters of the equilibrium, such as the change in enthalpy (ΔH°) and entropy (ΔS°), and the activation energy for the interconversion process. rsc.org The tautomeric state of the imidazole ring, in particular, can be probed by monitoring the chemical shifts of the C4 and C5 carbons as a function of temperature. nih.gov
Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis
Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule. nih.govnih.gov These vibrations are characteristic of the functional groups present in the molecule and can be used to confirm the presence of specific bonds and structural features in this compound.
The IR spectrum arises from the absorption of infrared radiation, which excites molecular vibrations that result in a change in the dipole moment. nih.gov Key vibrational modes for this compound and its derivatives would include:
N-H stretching: Typically observed in the region of 3500-3200 cm⁻¹. scirp.org
C-H stretching: Aromatic C-H stretches appear above 3000 cm⁻¹, while aliphatic C-H stretches are found just below 3000 cm⁻¹. gsconlinepress.com
C=O stretching: The carbonyl group of the imidazolone (B8795221) ring will give rise to a strong absorption band, typically in the range of 1700-1660 cm⁻¹. gsconlinepress.com
C=N and C=C stretching: These vibrations are expected in the 1680-1480 cm⁻¹ region. researchgate.net
Raman spectroscopy, on the other hand, is a light-scattering technique. nih.gov Vibrational modes that cause a change in the polarizability of the molecule are Raman active. nih.gov Raman spectroscopy is often more sensitive to symmetric vibrations and vibrations of the carbon backbone.
Together, IR and Raman spectra provide a detailed "fingerprint" of the molecule, allowing for its identification and the characterization of its functional groups.
Interactive Table: Characteristic Vibrational Frequencies for Imidazolone Derivatives
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |
|---|---|---|
| N-H | Stretching | 3500 - 3200 |
| C-H (aromatic) | Stretching | > 3000 |
| C-H (aliphatic) | Stretching | < 3000 |
| C=O | Stretching | 1700 - 1660 |
Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to obtain structural information through the analysis of its fragmentation pattern. researchgate.netresearchgate.net In MS, the molecule is ionized, and the resulting ions are separated based on their mass-to-charge ratio (m/z).
For this compound, the molecular ion peak (M+) in the mass spectrum would correspond to its molecular weight. The fragmentation pattern, which arises from the breakdown of the molecular ion into smaller charged fragments, can provide valuable clues about the structure of the molecule. By analyzing the masses of the fragment ions, it is possible to deduce the connectivity of the atoms and identify characteristic structural motifs. For example, the loss of small, stable neutral molecules like CO or HCN from the molecular ion can be indicative of specific functional groups.
High-resolution mass spectrometry (HRMS) is a variation of mass spectrometry that allows for the determination of the mass of a molecule with very high accuracy. This high precision makes it possible to determine the elemental composition of the molecule, as the exact mass of an ion is unique to its specific combination of isotopes. HRMS is therefore an invaluable tool for confirming the molecular formula of this compound and its derivatives, providing a high degree of confidence in the identity of the compound. rrpharmacology.ru
Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathways
Tandem mass spectrometry (MS/MS) is a powerful technique for structural elucidation, providing insight into the connectivity of a molecule by analyzing the fragmentation of a selected precursor ion. While a specific fragmentation spectrum for this compound is not widely published, its fragmentation pathway can be predicted based on the known behavior of related imidazole and carbonyl compounds under collision-induced dissociation (CID). libretexts.orggre.ac.uk
Upon ionization, typically forming a protonated molecular ion [M+H]⁺, the this compound molecule (molecular weight: 96.09 g/mol ) would be expected to undergo several key fragmentation processes. The energetically unstable molecular ion breaks into smaller, more stable fragments. libretexts.org Common fragmentation patterns for heterocyclic and carbonyl-containing molecules include alpha-cleavage and the loss of small neutral molecules. youtube.commiamioh.edu
A plausible fragmentation pathway for this compound would likely involve:
Loss of Carbon Monoxide (CO): The carbonyl group is a common site for fragmentation. The [M+H]⁺ ion could readily lose a neutral CO molecule (28 Da), a characteristic fragmentation for ketones and related structures. miamioh.edu
Ring Cleavage: Heterocyclic rings can fragment through various pathways. A common fragmentation for imidazole derivatives is the loss of hydrogen cyanide (HCN) or related nitrile species. researchgate.net Cleavage of the N1-C2 and C4-C5 bonds could lead to the expulsion of a stable neutral molecule.
Loss of Methyl Radical: Cleavage of the bond adjacent to the imidazole ring could result in the loss of a methyl radical (•CH₃), although this is generally less favored in even-electron ions.
The relative abundance of these fragment ions in an MS/MS spectrum would provide definitive evidence for the compound's structure and help distinguish it from its isomers.
X-ray Crystallography for Solid-State Structure Elucidation
X-ray crystallography provides unambiguous proof of molecular structure by mapping electron density in a single crystal. While the specific crystal structure of this compound has not been detailed in publicly available databases, extensive studies on the closely related compound, 2-methylimidazole (B133640), offer significant insight into the expected solid-state characteristics. nih.govresearchgate.netresearchgate.net
Table 1: Crystallographic Data for the Analogous Compound 2-Methylimidazole
| Parameter | Value | Reference |
|---|---|---|
| Crystal System | Orthorhombic | researchgate.netresearchgate.net |
| Space Group | P212121 | researchgate.netresearchgate.net |
| a (Å) | 5.9957(12) | researchgate.net |
| b (Å) | 8.1574(16) | researchgate.net |
| c (Å) | 9.7010(19) | researchgate.net |
| V (ų) | 474.47(16) | researchgate.net |
This data is for 2-methylimidazole and is presented to illustrate the likely crystallographic parameters for a closely related structure.
Based on the crystal structure of 2-methylimidazole, the solid-state structure of this compound would be defined by its molecular conformation and a network of intermolecular interactions. The imidazole ring itself is expected to be planar. researchgate.net
The most significant intermolecular force in the crystal lattice of 2-methylimidazole is N–H···N hydrogen bonding, which links molecules into infinite chains. researchgate.net For this compound, this N–H···N interaction would likely persist, forming the primary structural motif. However, the introduction of the C=O group provides a strong hydrogen bond acceptor site. This would allow for additional C–H···O or even N–H···O interactions, creating a more complex and robust three-dimensional network. These interactions would dictate the packing efficiency, density, and melting point of the crystalline solid. The interplay between the N–H···N and potential C=O mediated hydrogen bonds would be a key feature of its crystal structure.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure and Conjugation Studies
UV-Vis spectroscopy probes the electronic transitions within a molecule, providing information about its electronic structure and extent of conjugation. The parent compound, imidazole, exhibits characteristic absorption peaks corresponding to π → π* and n → π* electronic transitions. researchgate.net The π → π* transition, arising from the C=N chromophore within the aromatic ring, is typically observed at a lower wavelength (around 205-217 nm), while the weaker n → π* transition from the non-bonding electrons on the nitrogen atom occurs at a higher wavelength (around 275 nm). researchgate.net
For this compound, the presence of the carbonyl group (C=O) in conjugation with the imidazole ring system is expected to significantly influence its UV-Vis spectrum. This extended conjugation typically results in a bathochromic (red) shift, moving the absorption maxima to longer wavelengths. The π → π* transition, in particular, would be expected to shift to a longer wavelength and potentially increase in intensity compared to simple imidazoles. The n → π* transition associated with the carbonyl group would also be observable.
Table 2: UV-Vis Absorption Maxima (λmax) for Imidazole and a Related Compound
| Compound | λmax (nm) for π → π* | λmax (nm) for n → π* | Reference |
|---|---|---|---|
| Imidazole | ~209 - 217 | ~275 | researchgate.netnist.gov |
The spectrum of this compound is predicted to show a red shift in these transitions due to extended conjugation.
Chromatographic Techniques for Purity Assessment and Separation
Chromatographic methods are essential for the separation, identification, and purity assessment of this compound. Due to the polar nature of the imidazole ring, both liquid and gas chromatography techniques are applicable, often with specific column and mobile phase selections to achieve optimal resolution.
HPLC and UHPLC are the predominant techniques for the analysis of imidazole derivatives due to their versatility and efficiency. researchgate.net For a polar compound like this compound, reversed-phase (RP) HPLC is a common approach.
Successful separation of related imidazole compounds has been achieved using various stationary phases, including C8 and C18 columns. nih.govresearchgate.net The mobile phase typically consists of a mixture of an organic solvent (like acetonitrile (B52724) or methanol) and an aqueous buffer (such as phosphate (B84403) or ammonium (B1175870) acetate) to control pH and improve peak shape. nih.govresearchgate.netmdpi.com Given the compound's structure, Hydrophilic Interaction Liquid Chromatography (HILIC) could also be an effective alternative for retention and separation. Detection is commonly performed using a UV detector, set at a wavelength corresponding to one of the compound's absorption maxima (e.g., ~210-220 nm), or by coupling the chromatograph to a mass spectrometer (LC-MS) for enhanced sensitivity and specificity.
Table 3: Exemplary HPLC Conditions for the Analysis of Related Imidazole Compounds
| Stationary Phase | Mobile Phase | Detection | Application | Reference |
|---|---|---|---|---|
| Thermo Scientific® BDS Hypersil C8 | Methanol: 0.025 M KH₂PO₄ (70:30, v/v), pH 3.2 | UV at 300 nm | Separation of four imidazole anti-infective drugs | nih.govresearchgate.net |
| Chiralpak® IB® (cellulose-based) | Acetonitrile/Methanol/40 mM NH₄OAc, pH 7.5 | UV at 254 nm | Enantioselective analysis of chiral imidazolines | mdpi.com |
Gas chromatography is another viable technique for the analysis of this compound, particularly for assessing its volatility and purity. nih.govavantorsciences.com The successful GC analysis of imidazoles often depends on the compound's volatility and thermal stability. nih.gov
For some less volatile or more polar imidazole-like compounds, a derivatization step may be required to convert the analyte into a more volatile and thermally stable form, for example, by reacting it with an agent like isobutyl chloroformate. gdut.edu.cn This prevents peak tailing and improves chromatographic performance. Separation is typically performed on a capillary column with a polar or mid-polar stationary phase. Detection is most commonly achieved using a Flame Ionization Detector (FID) for general purity assessment or a Mass Spectrometer (GC-MS) for definitive identification based on the compound's mass spectrum and fragmentation pattern. nih.govgdut.edu.cn
Theoretical and Computational Chemistry of 2 Methyl 4h Imidazol 4 One
Quantum Chemical Calculations on Molecular Geometry and Electronic Structure
Quantum chemical calculations are fundamental to understanding the three-dimensional arrangement of atoms and the distribution of electrons within the 2-Methyl-4H-imidazol-4-one molecule. These calculations solve approximations of the Schrödinger equation to determine the molecule's energetic and electronic properties.
Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. It is favored for its balance of accuracy and computational efficiency. DFT calculations on imidazole (B134444) derivatives typically employ functionals like B3LYP combined with basis sets such as 6-31G(d) or 6-311++G(d,p) to optimize the molecular geometry and predict various properties. tmu.ac.inplos.orgtandfonline.com
For this compound, DFT studies can predict key geometric parameters. The optimized geometry reveals the bond lengths, bond angles, and dihedral angles that correspond to the molecule's lowest energy state. researchgate.net These calculations help confirm the planar structure of the imidazole ring and the orientation of the methyl and carbonyl groups. Electronic properties such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are also determined. tmu.ac.inplos.org The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical reactivity and kinetic stability. mdpi.com
Table 1: Predicted Geometric Parameters for this compound using DFT (B3LYP/6-311++G(d,p))
| Parameter | Bond/Angle | Predicted Value |
| Bond Length | N1-C2 | 1.39 Å |
| C2-N3 | 1.32 Å | |
| N3-C4 | 1.41 Å | |
| C4-C5 | 1.46 Å | |
| C5-N1 | 1.35 Å | |
| C4=O6 | 1.22 Å | |
| C2-C7 (Methyl) | 1.51 Å | |
| Bond Angle | N1-C2-N3 | 110.5° |
| C2-N3-C4 | 106.0° | |
| N3-C4-C5 | 108.5° | |
| C4-C5-N1 | 107.0° | |
| C5-N1-C2 | 108.0° |
Note: The values in this table are representative examples based on DFT calculations of similar heterocyclic compounds and are intended for illustrative purposes.
Ab initio methods are quantum chemistry calculations derived directly from theoretical principles without the inclusion of experimental data. Methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory provide a higher level of accuracy compared to DFT, albeit at a greater computational cost. researchgate.netnih.gov
For imidazolone (B8795221) systems, high-level ab initio calculations, such as Coupled Cluster with Singles, Doubles, and perturbative Triples (CCSD(T)), are considered a "gold standard" for obtaining highly accurate energies. nih.gov These methods are particularly useful for benchmarking results from less computationally demanding methods like DFT. They can provide precise values for ionization potentials, electron affinities, and reaction energies, offering a deeper understanding of the molecule's electronic behavior. tuni.fi
Prediction of Spectroscopic Parameters using Computational Methods
Computational methods are invaluable for interpreting and predicting spectroscopic data. By calculating properties related to molecular vibrations and magnetic shielding, these techniques can generate theoretical spectra that aid in the structural elucidation of compounds like this compound. tandfonline.comresearchgate.net
Calculations using DFT can predict vibrational frequencies corresponding to infrared (IR) and Raman spectra. plos.org The theoretical spectrum can be compared with experimental data to assign specific vibrational modes to functional groups, such as the C=O stretch of the ketone group and the C-N stretching modes within the imidazole ring. researchgate.net
Furthermore, the Gauge-Including Atomic Orbital (GIAO) method is commonly used to calculate nuclear magnetic resonance (NMR) chemical shifts. tandfonline.comresearchgate.net Theoretical predictions of ¹H and ¹³C NMR spectra for this compound can help assign peaks observed in experimental NMR, confirming the connectivity and chemical environment of each atom in the molecule. semanticscholar.org
Table 2: Comparison of Hypothetical Experimental and Calculated Spectroscopic Data for this compound
| Spectrum | Parameter | Predicted Value (DFT) | Hypothetical Experimental Value |
| IR | C=O Stretch | 1720 cm⁻¹ | 1735 cm⁻¹ |
| C-N Stretch | 1350 cm⁻¹ | 1360 cm⁻¹ | |
| C-H (Methyl) Stretch | 2980 cm⁻¹ | 2975 cm⁻¹ | |
| ¹³C NMR | C4 (Carbonyl) | 185 ppm | 188 ppm |
| C2 | 155 ppm | 158 ppm | |
| C5 | 120 ppm | 122 ppm | |
| C7 (Methyl) | 15 ppm | 14 ppm | |
| ¹H NMR | H5 | 6.8 ppm | 7.0 ppm |
| H7 (Methyl) | 2.2 ppm | 2.3 ppm |
Note: These values are illustrative and represent typical correlations between computationally predicted and experimentally observed spectroscopic data for similar organic molecules.
Computational Analysis of Tautomeric Equilibria and Interconversion Barriers
Imidazolones can exist in different tautomeric forms, which are isomers that differ in the position of a proton and a double bond. For this compound, tautomerism is a critical aspect of its chemistry. Computational analysis can determine the relative stability of these tautomers and the energy barriers that separate them. nih.gov
By calculating the ground-state energies of each possible tautomer (e.g., 2-methyl-1H-imidazol-4-ol and 2-methyl-1H-imidazol-5-ol), quantum chemical methods can predict their equilibrium populations. researchgate.net The calculations often show that the keto form (this compound) is significantly more stable than the enol tautomers. The transition state structures for the proton transfer reactions can also be located, allowing for the calculation of the activation energy barriers for interconversion.
Molecular Dynamics Simulations for Conformational Analysis and Solvent Interactions
Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time. nih.gov For this compound, MD simulations can provide insights into its conformational flexibility and its interactions with surrounding solvent molecules. These simulations capture the dynamic behavior that is not apparent from static quantum chemical calculations. nih.gov
In a solvent like water, MD simulations can reveal the formation and dynamics of hydrogen bonds between the solvent and the imidazolone's nitrogen and oxygen atoms. These interactions can significantly influence the molecule's properties, including its solubility and the relative stability of its tautomers. The simulations track the trajectory of each atom, providing a detailed picture of the solvation shell and how solvent molecules arrange themselves around the solute. researchgate.net
Reaction Mechanism Elucidation via Computational Pathways
Computational chemistry is a powerful tool for elucidating reaction mechanisms by mapping the potential energy surface of a chemical reaction. rsc.org For reactions involving this compound, computational methods can identify the structures of reactants, products, intermediates, and transition states.
Quantitative Structure-Property Relationships (QSPR) for Chemical Reactivity Prediction of this compound
Quantitative Structure-Property Relationship (QSPR) models are mathematical models that aim to predict the properties of a chemical compound based on its molecular structure. In the context of chemical reactivity, QSPR models can be invaluable tools for forecasting how a molecule like this compound will behave in various chemical reactions without the need for extensive and time-consuming experimental procedures. These models are built by establishing a correlation between a set of molecular descriptors and a specific property, in this case, a measure of chemical reactivity.
The development of a QSPR model for predicting the chemical reactivity of this compound would involve a systematic process. Initially, a dataset of molecules structurally related to this compound with known experimental reactivity data would be compiled. Subsequently, a wide array of molecular descriptors for each molecule in the dataset would be calculated using computational chemistry methods. These descriptors quantify various aspects of the molecular structure, such as its electronic properties, size, shape, and topology.
Following the calculation of descriptors, a statistical method is employed to select the most relevant descriptors that have a significant correlation with the chemical reactivity of the compounds. This is a crucial step to avoid overfitting the model and to ensure its predictive power. Finally, a mathematical equation is derived that links the selected descriptors to the reactivity property. The predictive ability of the resulting QSPR model is then rigorously validated using both internal and external validation techniques.
A variety of molecular descriptors can be utilized in the development of a QSPR model for predicting the chemical reactivity of this compound. These can be broadly categorized as follows:
Constitutional Descriptors: These are the most straightforward descriptors and include information about the molecular formula, molecular weight, and atom counts.
Topological Descriptors: These descriptors are derived from the 2D representation of the molecule and describe the connectivity of atoms.
Geometrical Descriptors: These are 3D descriptors that provide information about the size and shape of the molecule.
Quantum Chemical Descriptors: These descriptors are calculated using quantum mechanics and provide insights into the electronic structure of the molecule. For predicting chemical reactivity, these are often the most informative. Examples include the energy of the Highest Occupied Molecular Orbital (HOMO), the energy of the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO gap, dipole moment, and partial atomic charges.
The chemical reactivity of this compound can be quantified in several ways to serve as the dependent variable in a QSPR model. The choice of the reactivity parameter depends on the specific type of reaction being studied. Some common reactivity parameters include:
Reaction Rate Constants (k): These are experimentally determined values that quantify the speed of a chemical reaction.
Activation Energy (Ea): This is the minimum amount of energy required for a reaction to occur.
Half-life (t1/2): This is the time required for the concentration of a reactant to decrease to half of its initial value.
Selectivity: In reactions with multiple possible products, selectivity measures the preference for the formation of a particular product.
To illustrate the application of QSPR in predicting the chemical reactivity of this compound, a hypothetical QSPR model could be developed. For instance, a model could be created to predict the rate constant for a nucleophilic addition reaction at the carbonyl carbon of the imidazolone ring. In this hypothetical scenario, a set of imidazole derivatives with known rate constants for this reaction would be used as the training set for the model.
A multiple linear regression (MLR) analysis could be employed to establish a relationship between the logarithmic value of the rate constant (log k) and a selection of quantum chemical descriptors. A potential QSPR model might take the following form:
log k = β₀ + β₁ * E_LUMO + β₂ * q_C + β₃ * μ
Where:
log k is the predicted logarithmic rate constant.
E_LUMO is the energy of the Lowest Unoccupied Molecular Orbital.
q_C is the partial charge on the carbonyl carbon.
μ is the dipole moment of the molecule.
β₀, β₁, β₂, and β₃ are the regression coefficients determined from the statistical analysis.
The following interactive data table presents hypothetical data for a set of imidazole derivatives that could be used to develop such a QSPR model. The table includes the experimental log k values and the calculated values for the selected molecular descriptors.
| Compound | log k (experimental) | E_LUMO (eV) | q_C (a.u.) | Dipole Moment (Debye) |
| This compound | -2.5 | -1.8 | 0.45 | 3.2 |
| Imidazole-4-one | -2.8 | -1.7 | 0.48 | 3.5 |
| 2-Ethyl-4H-imidazol-4-one | -2.6 | -1.85 | 0.44 | 3.1 |
| 2-Propyl-4H-imidazol-4-one | -2.7 | -1.88 | 0.43 | 3.0 |
| 2,5-Dimethyl-4H-imidazol-4-one | -2.3 | -1.9 | 0.42 | 3.3 |
This hypothetical model and the accompanying data illustrate how QSPR can be a powerful approach for predicting the chemical reactivity of this compound and its derivatives. Such models can significantly accelerate the process of drug discovery and development by enabling the rapid screening of large libraries of virtual compounds and prioritizing the most promising candidates for synthesis and experimental testing.
Applications of 2 Methyl 4h Imidazol 4 One in Chemical Sciences Excluding Biological/clinical
Role as Synthetic Intermediates and Building Blocks in Organic Synthesis
The 4H-imidazol-4-one core is a significant scaffold in organic synthesis, valued for its reactivity and its presence in numerous natural products and biologically active molecules. nih.gov The methyl group at the 2-position of 2-Methyl-4H-imidazol-4-one can influence its electronic properties and steric interactions, potentially offering unique advantages in synthetic transformations.
The 4H-imidazol-4-one ring system serves as a versatile precursor for the construction of more complex heterocyclic architectures. nih.gov General methodologies for the synthesis of imidazol-4-ones include condensation reactions, aza-Wittig reactions, and heterocyclic rearrangements. nih.gov For instance, the condensation of α-amino amides with orthoesters is a known route to di- and tri-substituted imidazolones. nih.gov Another common method involves the rearrangement of oxazolones upon treatment with amines, which leads to the formation of the imidazolone (B8795221) ring. nih.gov
While these methods are broadly applicable, specific examples detailing the use of this compound as a starting material to build larger, fused heterocyclic systems are not extensively documented in the reviewed literature. However, the inherent reactivity of the imidazolone core suggests its potential for such applications. For example, the nitrogen atoms and the carbonyl group within the this compound structure could participate in various cyclization and condensation reactions to form fused systems like imidazo[1,2-a]pyridines or other complex polycyclic structures.
Table 1: General Synthetic Methodologies for 4H-Imidazol-4-ones
| Methodology | Reactants | Key Features | Reference |
| Condensation of Diamides | Diamide (B1670390) | Cyclization under basic conditions with or without heat. | nih.gov |
| Condensation of Amino Esters | Amino ester and cyanamide/guanidine | Versatile for producing various substituted imidazolones. | nih.gov |
| Oxazolone (B7731731) Rearrangement | Oxazolone and an amine | Nucleophilic attack by the amine initiates ring opening and subsequent cyclization. | nih.gov |
| Thiohydantoin Conversion | Thiohydantoin and alkyl halides | A two-step process involving S-alkylation followed by nucleophilic substitution. | nih.gov |
The 4H-imidazol-4-one moiety is a key structural feature in a variety of marine natural products, particularly in a class of alkaloids that exhibit a range of biological activities. nih.gov These natural products often feature a 2-amino-4H-imidazol-4-one core. The total synthesis of these complex molecules frequently involves the construction of the imidazolone ring at a key step.
For example, the synthesis of dispacamide, a marine alkaloid, has been achieved through a route that involves the conversion of a thiohydantoin to a 2-aminoimidazol-4-one. nih.gov Similarly, other natural products like those in the aplysinopsin family contain the 4H-imidazol-4-one scaffold. nih.gov
Applications in Materials Science
The incorporation of heterocyclic moieties into polymers can impart unique thermal, optical, and electronic properties to the resulting materials. Imidazole (B134444) and its derivatives have been explored for the development of functional polymers.
While the broader class of imidazole-containing polymers has been investigated for various applications, specific research on polymers derived from this compound is not widely available. However, the structural features of this compound suggest its potential as a monomer or a functional unit in polymer chains. The presence of reactive sites, such as the N-H proton, could allow for its incorporation into polymer backbones through condensation polymerization or as a pendant group via vinyl polymerization of a suitably functionalized derivative. The resulting imidazolone-containing polymers could potentially exhibit interesting properties such as thermal stability and specific binding capabilities due to the hydrogen bonding capacity of the imidazolone ring.
Catalytic Applications of this compound Derivatives
Derivatives of 1H-imidazol-4(5H)-ones have been explored as pronucleophiles in asymmetric catalysis. beilstein-journals.org These compounds can be deprotonated to form an aromatic enolate, which can then participate in various stereoselective bond-forming reactions. The substituent at the 2-position can influence the reactivity and stereoselectivity of these catalysts. While this demonstrates the catalytic potential of the imidazolone scaffold, specific studies detailing the catalytic applications of this compound or its derivatives are not extensively reported.
Coordination Chemistry: this compound as a Ligand in Metal Complexes
The nitrogen atoms in the imidazole ring are known to coordinate with a wide range of metal ions, making imidazole and its derivatives versatile ligands in coordination chemistry. The resulting metal complexes have applications in catalysis, materials science, and bioinorganic chemistry.
The coordination of 2-methylimidazole (B133640) with transition metals such as copper(II) and cobalt(II) has been studied. mdpi.comresearchgate.net The methyl group at the 2-position can introduce steric hindrance around the coordinating nitrogen atom, which can influence the geometry and stability of the resulting metal complex. researchgate.net While these studies focus on 2-methylimidazole, the principles can be extended to this compound. The presence of the carbonyl group at the 4-position in this compound introduces an additional potential coordination site (the oxygen atom), allowing it to act as a bidentate ligand.
Table 2: Potential Coordination Modes of this compound
| Coordination Mode | Donating Atoms | Potential Metal Ions |
| Monodentate | N1 or N3 | Transition metals (e.g., Cu, Co, Ni, Zn) |
| Bidentate (N,O-chelation) | N3 and O4 | Transition metals, Lanthanides |
Analytical Reagents and Methodologies (Non-biological)
While direct applications of this compound as a primary analytical reagent in non-biological chemical sciences are not extensively documented, its core structure forms the basis of more complex derivatives that serve as highly specific analytical tools. A notable example is in the field of fluorogenic analysis, where a sophisticated derivative is employed for the real-time quantification of ribonucleotides through an in vitro transcription assay.
This methodology utilizes the compound (5Z)-3-(1H-Benzimidazol-7-ylmethyl)-5-[(3,5-difluoro-4-hydroxyphenyl)methylene]-3,5-dihydro-2-methyl-4H-imidazol-4-one dihydrochloride), a derivative of this compound. nih.govbiorxiv.org This molecule functions as a fluorogenic ligand for the "Broccoli" RNA aptamer, which is a specific RNA sequence engineered to bind to this ligand and subsequently exhibit fluorescence. nih.govbiorxiv.org
The analytical method is based on an in vitro transcription reaction where the synthesis of the Broccoli aptamer RNA is dependent on the presence and concentration of ribonucleoside triphosphates (rNTPs). nih.gov The fluorescence generated by the binding of the this compound derivative to the newly synthesized aptamer is directly proportional to the amount of RNA produced, which in turn corresponds to the initial concentration of the limiting rNTP in the sample. nih.gov This allows for the sensitive and real-time quantification of all twelve canonical ribonucleotides (ATP, ADP, AMP, GTP, GDP, GMP, UTP, UDP, UMP, CTP, CDP, and CMP) without the need for chromatographic separation. nih.govbiorxiv.org
The enhanced fluorogenicity and higher affinity of this specific imidazolone derivative for the aptamer, compared to other ligands, significantly improves the sensitivity of the assay. nih.govbiorxiv.org The reaction conditions are optimized to promote the folding of the aptamer and maximize the fluorescent signal. For instance, the presence of potassium ions in the buffer is crucial for the efficient folding of the Broccoli aptamer, thereby enhancing the fluorescence. nih.govbiorxiv.org
The following table summarizes the optimal concentrations of key components used in this fluorogenic in vitro transcription assay for the quantification of different ribonucleotides.
| Component | Optimal Concentration (for ATP, UTP, CTP) | Optimal Concentration (for GTP) | Purpose in Assay |
| Limiting rNTP | 1 µM | 2 µM | The analyte being quantified. |
| T7 RNA Polymerase | 1.9 kU/ml | 1.9 kU/ml | Enzyme that synthesizes the RNA aptamer. |
| SP6 RNA Polymerase | 1 kU/ml (for CTP) | 0.5 kU/ml (for GTP) | Alternative enzyme for RNA aptamer synthesis. |
| Potassium Acetate Buffer | 50 mM | 50 mM | Provides optimal ionic conditions for aptamer folding and fluorescence. |
Future Research Directions and Emerging Trends in 2 Methyl 4h Imidazol 4 One Chemistry
Development of Innovative and Atom-Economical Synthetic Methodologies
The pursuit of novel synthetic strategies for 2-Methyl-4H-imidazol-4-one is driven by the principles of efficiency and sustainability. Future research is expected to concentrate on methods that maximize the incorporation of starting material atoms into the final product, a concept known as atom economy.
Key areas of development include:
Catalytic Aerobic Cross-Dehydrogenative Coupling (CDC): This approach aims to form C-N bonds by activating C-H bonds, using molecular oxygen as the oxidant and producing water as the sole byproduct. acs.org This represents a highly atom-economical and green alternative to traditional methods that may rely on stoichiometric and often hazardous reagents. acs.org
Multi-component Reactions (MCRs): MCRs, such as the Debus-Radziszewski reaction, offer a streamlined pathway to complex imidazole (B134444) derivatives by combining three or more reactants in a single step. nih.govnih.gov Future work will likely focus on adapting and optimizing these reactions for the specific synthesis of this compound, potentially under solvent-free or aqueous conditions to enhance their environmental friendliness. nih.govnih.gov
Microwave-Assisted Synthesis: The use of microwave irradiation can dramatically reduce reaction times and improve yields for the synthesis of imidazole derivatives. This technique is a cornerstone of green chemistry, and its application to this compound synthesis is a promising avenue for creating more efficient and eco-compatible processes. wjbphs.com
Heterocyclic Rearrangements: The transformation of other heterocyclic systems, such as oxazolones or thiazolones, into the imidazolone (B8795221) core presents an intriguing synthetic strategy. nih.gov Research in this area could uncover novel pathways that offer unique advantages in terms of substrate scope and stereocontrol. nih.gov
Below is a table summarizing emerging synthetic methodologies applicable to imidazolone synthesis.
| Methodology | Key Features | Potential Advantages |
| Cross-Dehydrogenative Coupling (CDC) | Metal-free catalysis, uses O2 as oxidant. acs.org | High atom economy, environmentally benign (water byproduct). acs.org |
| Multi-component Reactions (MCRs) | Three or more reactants in one pot. nih.gov | High efficiency, reduced waste, operational simplicity. nih.gov |
| Microwave-Assisted Synthesis | Use of microwave energy to accelerate reactions. | Shorter reaction times, higher yields, eco-friendly. wjbphs.com |
| Heterocyclic Rearrangement | Conversion of one heterocyclic ring system to another. nih.gov | Access to novel derivatives, potential for stereoselectivity. nih.gov |
Exploration of Novel Reactivity and Transformation Pathways
Understanding the inherent reactivity of this compound is crucial for unlocking its full potential in synthetic chemistry. Future studies will delve into its behavior with a variety of reagents and under diverse conditions to map out new transformation pathways.
Emerging research interests include:
Asymmetric Catalysis: Imidazolones are valuable pronucleophiles in asymmetric reactions, enabling the construction of complex molecules with specific three-dimensional arrangements. beilstein-journals.org Future work will likely explore the use of chiral catalysts to control the stereochemistry of reactions involving the this compound core, leading to enantiomerically pure compounds for applications in medicinal chemistry. beilstein-journals.org
Functionalization at Various Positions: Systematic investigation into the selective functionalization of the imidazolone ring at the C2, C5, and N1/N3 positions will be a key research direction. This could involve reactions like C-H activation, cycloadditions, and condensations to generate a diverse library of derivatives. mdpi.com
Ring-Opening and Ring-Expansion Reactions: Exploring conditions that lead to the opening or expansion of the imidazolone ring can provide access to entirely new classes of compounds that are not readily accessible through other means.
Photocatalysis and Electrochemistry: The use of light or electricity to drive chemical reactions offers new possibilities for activating this compound in unique ways, potentially leading to novel transformations under mild conditions.
Advanced Computational Modeling for Complex Imidazolone Systems
Computational chemistry has become an indispensable tool in modern chemical research. For this compound, advanced modeling techniques will provide deep insights into its structure, properties, and reactivity.
Future computational studies will likely focus on:
Density Functional Theory (DFT): DFT calculations are instrumental in optimizing molecular geometries, predicting spectroscopic properties (like NMR and IR spectra), and understanding electronic structures. nih.govnih.govmdpi.com These studies can elucidate reaction mechanisms and predict the reactivity of different sites on the imidazolone ring. nih.gov
Molecular Docking: In the context of medicinal chemistry, molecular docking simulations can predict how this compound derivatives bind to biological targets like enzymes or receptors. nih.govbau.edu.tr This allows for the rational design of new drug candidates with improved potency and selectivity.
Frontier Molecular Orbital (FMO) Analysis: Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) provides crucial information about the molecule's ability to donate or accept electrons, which is fundamental to its chemical reactivity. nih.govnih.gov
Quantum Theory of Atoms in Molecules (QTAIM): This method can be used to analyze the nature of chemical bonds and non-covalent interactions within imidazolone systems and their complexes, providing a deeper understanding of their stability and structure. nih.gov
The table below outlines the applications of various computational modeling techniques in imidazolone research.
| Computational Technique | Application in Imidazolone Research | Insights Gained |
| Density Functional Theory (DFT) | Geometric optimization, reaction mechanism studies. nih.govnih.gov | Electronic structure, reactivity, spectroscopic properties. mdpi.com |
| Molecular Docking | Predicting binding modes with biological targets. nih.gov | Drug design, structure-activity relationships. bau.edu.tr |
| FMO Analysis (HOMO-LUMO) | Assessing electron-donating/accepting capabilities. nih.gov | Chemical reactivity, electronic transitions. nih.gov |
| QTAIM | Analyzing chemical bonds and non-covalent interactions. nih.gov | Nature and strength of intermolecular forces. nih.gov |
Integration of this compound into Supramolecular Chemistry
Supramolecular chemistry involves the study of systems composed of multiple molecules held together by non-covalent interactions. The imidazole ring, a key component of this compound, is an excellent building block for constructing complex supramolecular architectures due to its ability to participate in hydrogen bonding, coordination with metal ions, and π-π stacking. nih.gov
Future trends in this area include:
Metal-Organic Frameworks (MOFs) and Coordination Polymers: Using this compound as a ligand to coordinate with metal ions could lead to the formation of novel MOFs with potential applications in gas storage, catalysis, and sensing.
Self-Assembling Systems: The design of this compound derivatives that can self-assemble into well-defined nanostructures like gels, vesicles, or fibers is an exciting prospect for materials science and drug delivery.
Molecular Recognition and Sensing: Incorporating the imidazolone unit into larger host molecules could create receptors capable of selectively binding specific guest molecules or ions, forming the basis for new chemical sensors. nih.gov The electron-rich nature of the imidazole ring makes it a versatile component for creating probes for ions and other molecules. nih.gov
Sustainable Chemistry Initiatives in Imidazolone Research
The principles of green chemistry are increasingly guiding research and development in the chemical sciences. For this compound, this translates to a focus on minimizing environmental impact throughout its lifecycle, from synthesis to application. researchgate.net
Key sustainable initiatives include:
Use of Green Solvents: Shifting from traditional volatile organic compounds to more environmentally friendly solvents like water, ethanol, or ionic liquids in synthetic procedures. wjbphs.comsemanticscholar.org
Development of Recyclable Catalysts: Employing solid-supported or heterogeneous catalysts that can be easily separated from the reaction mixture and reused multiple times, reducing waste and cost. semanticscholar.org
Biodegradable Materials: Designing imidazolone-based polymers and materials that can degrade naturally at the end of their useful life, mitigating plastic pollution.
Q & A
Q. How can researchers mitigate decomposition during the storage of this compound derivatives?
- Light- and moisture-sensitive derivatives (e.g., tetrazolyl-substituted analogs) require storage under inert atmospheres at –20°C . Lyophilization in the presence of cryoprotectants (e.g., trehalose) preserves stability for bioactive compounds .
Methodological Recommendations
- For structural ambiguity : Combine X-ray crystallography with dynamic NMR to resolve tautomeric equilibria .
- For scale-up : Optimize microwave-assisted protocols to reduce reaction times and improve yields .
- For data reporting : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) to enhance reproducibility, particularly for bioactive derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
